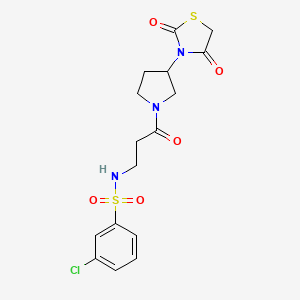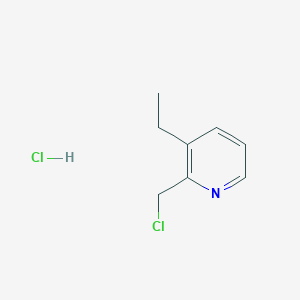![molecular formula C10H19NO2 B2985408 trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol CAS No. 1602298-44-1](/img/structure/B2985408.png)
trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the synthesis of saturated heterocycles from trans-2-aminomethylcyclopentanols through reactions with urea, ethyl chloroformate, carbon disulphide, or thiophosgene, highlighting the versatility of trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol derivatives in heterocyclic chemistry. These processes have led to the creation of compounds exhibiting unique structural features, such as delocalized pπ-pπ bond systems, which contribute to their potential applications in various fields, including pharmaceuticals and materials science (Stájer et al., 1983).
Study of Stereoisomerism
The compound has been pivotal in studies investigating the stereochemical outcomes of reactions, particularly focusing on the synthesis of oligomers and the exploration of foldamer chemistry. These studies have provided insights into the control of peptide bond conformation, which is crucial for the development of peptide-based therapeutics and biomaterials (Lucarini & Tomasini, 2001).
Development of Synthetic Methodologies
Further research includes the development of synthetic methodologies utilizing trans-cyclopentane-1,2-diamine derivatives. These methodologies have revitalized interest in chiral motifs for a broad range of applications, including the synthesis of ligands, receptors, and biologically active compounds. The advancement in synthetic approaches has facilitated the exploration of novel therapeutic agents and catalytic processes (González‐Sabín et al., 2009).
Enantioselective Catalysis
The transformation of the OH function into an amino group with reaction center inversion has opened pathways to new Schiff bases and their coordination chemistry, contributing significantly to enantioselective catalysis. This research underscores the importance of this compound derivatives in developing catalysts that promote asymmetric synthesis, which is fundamental in creating drugs with higher efficacy and fewer side effects (Barz et al., 1997).
Conformational Analysis and Molecular Dynamics
The compound has also been integral in conformational analysis and molecular dynamics studies, providing valuable information on the structural preferences of cyclopentane ring-containing molecules. These studies have implications for drug design and the understanding of molecular interactions in biological systems (Larue et al., 1995).
properties
IUPAC Name |
(1S,2S)-2-(oxan-4-ylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-10-3-1-2-9(10)11-8-4-6-13-7-5-8/h8-12H,1-7H2/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXCUUDDMYGSNF-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

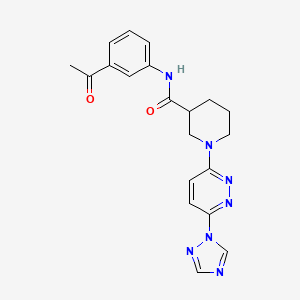
![Methyl 7-(4-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2985327.png)

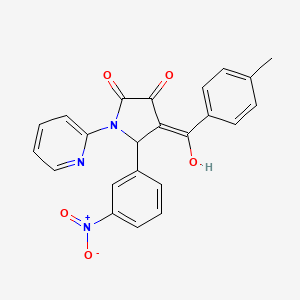

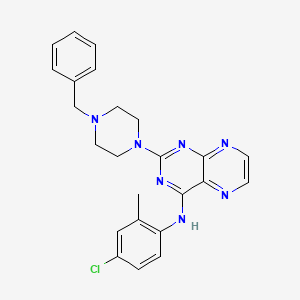
![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/no-structure.png)
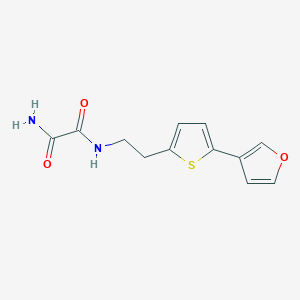
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2985337.png)
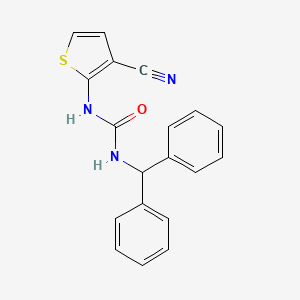
![ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2985339.png)
![2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2985341.png)
